molecular formula C8H6BrF3O2 B1372437 (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS No. 685126-86-7

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol

Cat. No.: B1372437
CAS No.: 685126-86-7
M. Wt: 271.03 g/mol
InChI Key: PMJMORZJWISOPJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a methanol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) or KMnO4 in water.

    Reduction: LiAlH4 in ether or tetrahydrofuran (THF).

    Substitution: Ammonia or amines in ethanol or methanol, often with a catalyst like copper(I) iodide (CuI).

Major Products Formed

    Oxidation: 5-Bromo-2-(trifluoromethoxy)benzaldehyde or 5-Bromo-2-(trifluoromethoxy)benzoic acid.

    Reduction: 2-(Trifluoromethoxy)phenylmethanol.

    Substitution: 5-Amino-2-(trifluoromethoxy)phenylmethanol.

Scientific Research Applications

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethoxy)phenylboronic acid
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Uniqueness

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol is unique due to the combination of its bromine, trifluoromethoxy, and methanol groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

[5-bromo-2-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJMORZJWISOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676441
Record name [5-Bromo-2-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685126-86-7
Record name [5-Bromo-2-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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